N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide
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Overview
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide typically involves multiple steps. One common method starts with the preparation of 2-bromo-6-methoxypyridin-4-amine, which is then reacted with 2-hydroxy-2-methylbutanoic acid under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methoxypyridin-4-amine
- 4-Bromo-2-methylpyrimidine
- N-(2-Bromo-6-methoxy-pyrimidin-4-yl)-oxalamic acid ethyl ester
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15BrN2O3 |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-11(2,16)10(15)13-7-5-8(12)14-9(6-7)17-3/h5-6,16H,4H2,1-3H3,(H,13,14,15) |
InChI Key |
WUEXPFMWEGZKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origin of Product |
United States |
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